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Compound of Interest

Compound Name: Pyrazolo[1,5-a]pyrimidine

Cat. No.: B1248293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal

chemistry, forming the core of numerous compounds with significant biological activity. Its

unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning

of physicochemical properties critical for drug development. This guide provides a

comprehensive overview of the core physicochemical properties of pyrazolo[1,5-a]pyrimidine
and its derivatives, detailed experimental protocols for their determination, and a visualization

of their impact on key signaling pathways.

Core Physicochemical Data
The physicochemical properties of pyrazolo[1,5-a]pyrimidine and its derivatives are crucial for

predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as

their target engagement. The following tables summarize key quantitative data for the parent

scaffold and representative derivatives.

Table 1: Physicochemical Properties of Pyrazolo[1,5-a]pyrimidine
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Property Value Source

Molecular Formula C₆H₅N₃ [1]

Molecular Weight 119.12 g/mol [1]

Melting Point 105 °C [2]

Density 1.29 ± 0.1 g/cm³ (Predicted) [2]

pKa (Strongest Basic) 0.33 ± 0.30 (Predicted) [2]

logP
0.4 (ALOGPS), 0.65

(ChemAxon) (Predicted)
[3]

Topological Polar Surface Area 30.2 Å² [4]

Table 2: Physicochemical Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
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Derivative
Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

logP
(Predicted)

Reference

Pyrazolo[1,5-

a]pyrimidine-

3-carboxylic

acid

C₇H₅N₃O₂ 163.13 275-280 - [5]

Pyrazolo[1,5-

a]pyrimidine-

5,7-diol

C₆H₅N₃O₂ 151.12 >300 -0.4 [6]

2,3-dinitro-6-

(1H-tetrazol-

5-

yl)pyrazolo[1,

5-a]pyrimidin-

7-amine

C₇H₄N₁₀O₄ 308.18 - - [7]

2,3,6-

trinitropyrazol

o[1,5-

a]pyrimidin-7-

amine

C₆H₃N₇O₆ 285.14 - - [7]

Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and characterization of

pyrazolo[1,5-a]pyrimidine derivatives.

¹H and ¹³C NMR Spectroscopy: The NMR spectra of pyrazolo[1,5-a]pyrimidines have been

extensively studied, allowing for the unambiguous assignment of proton and carbon signals.

These assignments are crucial for confirming the regioselectivity of synthetic reactions and for

studying the electronic effects of different substituents. For the parent pyrazolo[1,5-
a]pyrimidine, the proton chemical shifts are well-documented.
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UV-Vis Absorption and Fluorescence Spectroscopy: Pyrazolo[1,5-a]pyrimidine derivatives

exhibit interesting photophysical properties, with some demonstrating fluorescence. The

absorption and emission maxima are highly dependent on the nature and position of

substituents, as well as the solvent. Electron-donating groups tend to cause a red-shift in the

emission spectra. For example, a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines

has been shown to have tunable photophysical properties, with molar absorptivity (ε) ranging

from 3320 to 20,593 M⁻¹cm⁻¹ and fluorescence quantum yields (ΦF) from 0.01 to 0.97.

Mass Spectrometry: Mass spectrometry is a key technique for determining the molecular

weight and fragmentation patterns of pyrazolo[1,5-a]pyrimidine derivatives. The

fragmentation pathways can provide valuable structural information.

Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and

reproducible physicochemical data. The following sections outline methodologies for

determining key properties of pyrazolo[1,5-a]pyrimidine derivatives.

Protocol 1: Determination of pKa by Potentiometric
Titration
This protocol describes the determination of the acid dissociation constant (pKa) using

potentiometric titration, a common and accurate method.

Materials:

Pyrazolo[1,5-a]pyrimidine derivative

Standardized 0.1 M hydrochloric acid (HCl)

Standardized 0.1 M sodium hydroxide (NaOH)

Potassium chloride (KCl) for maintaining ionic strength

Deionized water, purged with nitrogen

Calibrated pH meter and electrode
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Magnetic stirrer and stir bar

Burette

Titration vessel

Procedure:

Sample Preparation: Prepare a 1 mM solution of the pyrazolo[1,5-a]pyrimidine derivative in

deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be

used, but its effect on the pKa should be considered and minimized.

Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic

strength (e.g., 0.15 M) throughout the titration.

Initial pH Adjustment: For the determination of a basic pKa, titrate with standardized HCl. For

an acidic pKa, titrate with standardized NaOH.

Titration: Place the titration vessel on the magnetic stirrer and immerse the pH electrode.

Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH reading after

each addition, ensuring the reading has stabilized.

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined

from the pH at the half-equivalence point of the titration curve. The equivalence point can be

identified as the point of maximum slope on the first derivative plot of the titration curve.

Protocol 2: Determination of logP by Shake-Flask
Method
The shake-flask method is the traditional and most reliable method for determining the partition

coefficient (logP) of a compound between n-octanol and water.

Materials:

Pyrazolo[1,5-a]pyrimidine derivative

n-Octanol (pre-saturated with water)
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Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

Separatory funnel or centrifuge tubes

Shaker or vortex mixer

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase for at

least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

Sample Preparation: Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine derivative in

the aqueous phase at a concentration that can be accurately measured by the chosen

analytical method.

Partitioning: In a separatory funnel or centrifuge tube, combine a known volume of the

aqueous sample solution with a known volume of the saturated n-octanol. The volume ratio

can be adjusted depending on the expected lipophilicity of the compound.

Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow for complete

partitioning of the compound between the two phases.

Phase Separation: Allow the phases to separate completely. If an emulsion forms,

centrifugation may be necessary.

Quantification: Carefully separate the two phases and determine the concentration of the

pyrazolo[1,5-a]pyrimidine derivative in each phase using the analytical instrument.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase. The logP is the base-10

logarithm of P.

Protocol 3: Determination of Aqueous Solubility by
HPLC
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This protocol describes a common method for determining the aqueous solubility of a

compound using High-Performance Liquid Chromatography (HPLC).

Materials:

Pyrazolo[1,5-a]pyrimidine derivative (solid)

Deionized water or buffer of interest

Vials with magnetic stir bars

Thermostatted shaker

Syringe filters (e.g., 0.22 µm)

HPLC system with a suitable column and detector

Mobile phase for HPLC analysis

Procedure:

Sample Preparation: Add an excess amount of the solid pyrazolo[1,5-a]pyrimidine
derivative to a vial containing a known volume of the aqueous medium.

Equilibration: Place the vial in a thermostatted shaker and agitate at a constant temperature

(e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached

and a saturated solution is formed.

Sample Filtration: After equilibration, allow the suspension to settle. Carefully withdraw an

aliquot of the supernatant and filter it through a syringe filter to remove any undissolved

solid.

Quantification: Dilute the filtered saturated solution with the mobile phase to a concentration

within the linear range of the HPLC calibration curve. Inject the diluted sample into the HPLC

system and determine the concentration of the dissolved compound by comparing its peak

area to a standard calibration curve.
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Solubility Calculation: The aqueous solubility is the concentration of the compound

determined in the saturated solution, typically expressed in µg/mL or mM.

Signaling Pathways and Experimental Workflows
Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as potent inhibitors of several

protein kinases, which are key components of cellular signaling pathways often dysregulated in

diseases like cancer. Understanding the interaction of these compounds with their target

pathways is crucial for drug development.

PI3Kδ Signaling Pathway Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors of the delta

isoform of phosphoinositide 3-kinase (PI3Kδ).[8] PI3Kδ is a key enzyme in the PI3K/Akt

signaling pathway, which is crucial for the proliferation, survival, and differentiation of immune

cells.
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Caption: Inhibition of the PI3Kδ signaling pathway.

CDK2 Signaling Pathway Inhibition
Certain pyrazolo[1,5-a]pyrimidine derivatives act as inhibitors of Cyclin-Dependent Kinase 2

(CDK2), a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of
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CDK2 leads to cell cycle arrest and can induce apoptosis.
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Caption: Inhibition of the CDK2 signaling pathway.

TRKA Signaling Pathway Inhibition
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Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, when activated by

nerve growth factor (NGF), triggers downstream signaling cascades involved in cell

proliferation and survival. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as TrkA

inhibitors for cancer therapy.
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Caption: Inhibition of the TRKA signaling pathway.

General Synthetic Workflow for Pyrazolo[1,5-
a]pyrimidines
The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the condensation of a

3-aminopyrazole with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its

equivalent.
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Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidines.

This guide provides a foundational understanding of the physicochemical properties of

pyrazolo[1,5-a]pyrimidines, essential for their development as therapeutic agents. The

provided experimental protocols offer a starting point for the accurate determination of these

properties, while the signaling pathway diagrams illustrate the mechanism of action for kinase-

inhibiting derivatives. Further research and optimization of this versatile scaffold hold significant

promise for the discovery of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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